molecular formula C4H10O3S B6597824 2-methylpropane-2-sulfonic acid CAS No. 16794-13-1

2-methylpropane-2-sulfonic acid

Cat. No.: B6597824
CAS No.: 16794-13-1
M. Wt: 138.19 g/mol
InChI Key: XCJGLBWDZKLQCY-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfonic acid is an organic compound with the molecular formula C4H10O3S. It is a sulfonic acid derivative of isobutane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the tertiary carbon of the isobutane structure. This compound is known for its strong acidic properties and high solubility in water, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropane-2-sulfonic acid typically involves the sulfonation of isobutane. One common method is the reaction of isobutane with sulfur trioxide (SO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous sulfonation processes. This involves the use of a sulfonation reactor where isobutane and sulfur trioxide are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-2-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Esterification: The compound can react with alcohols to form esters.

    Oxidation: Under certain conditions, the sulfonic acid group can be oxidized to form sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products:

    Substitution: Formation of sulfonate salts.

    Esterification: Formation of sulfonic esters.

    Oxidation: Formation of sulfonates.

Scientific Research Applications

2-Methylpropane-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of detergents, surfactants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of 2-methylpropane-2-sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate a proton (H+), making it a strong acid. This proton donation capability allows it to act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and enhancing reaction rates. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used.

Comparison with Similar Compounds

    Methanesulfonic Acid: Another sulfonic acid with a simpler structure, used in similar applications.

    Ethanesulfonic Acid: A sulfonic acid with a slightly longer carbon chain, also used in various chemical processes.

    Benzenesulfonic Acid: An aromatic sulfonic acid with different reactivity and applications.

Uniqueness: 2-Methylpropane-2-sulfonic acid is unique due to its tertiary carbon structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selective sulfonation is required, and it offers distinct advantages in terms of stability and solubility compared to other sulfonic acids.

Properties

IUPAC Name

2-methylpropane-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-4(2,3)8(5,6)7/h1-3H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGLBWDZKLQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328382
Record name 2-Propanesulfonic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16794-13-1
Record name 2-Methyl-2-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16794-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanesulfonic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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